
Piperazine, 1-(3-((cyclopropylmethyl)amino)-2-pyridinyl)-4-(1H-indol-2-ylcarbonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-(3-((cyclopropylmethyl)amino)-2-pyridinyl)-4-(1H-indol-2-ylcarbonyl)- is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a pyridine moiety, and an indole group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(3-((cyclopropylmethyl)amino)-2-pyridinyl)-4-(1H-indol-2-ylcarbonyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the Pyridine Moiety: The pyridine group can be introduced via nucleophilic substitution reactions, where a suitable pyridine derivative reacts with the piperazine intermediate.
Attachment of the Indole Group: The indole moiety is often introduced through coupling reactions, such as Suzuki or Heck coupling, using indole derivatives and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
化学反応の分析
Types of Reactions
Piperazine, 1-(3-((cyclopropylmethyl)amino)-2-pyridinyl)-4-(1H-indol-2-ylcarbonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Piperazine, 1-(3-((cyclopropylmethyl)amino)-2-pyridinyl)-4-(1H-indol-2-ylcarbonyl)- has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Studies: It is used in studies exploring its interaction with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential biological effects.
Chemical Biology: The compound serves as a tool in chemical biology for probing cellular pathways and identifying molecular targets.
Industrial Applications: It is utilized in the synthesis of complex organic molecules and as a precursor in the production of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Piperazine, 1-(3-((cyclopropylmethyl)amino)-2-pyridinyl)-4-(1H-indol-2-ylcarbonyl)- involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and influencing cellular pathways. For example, it may inhibit enzyme activity or block receptor signaling, leading to therapeutic effects in disease models.
類似化合物との比較
Similar Compounds
Piperazine Derivatives: Compounds with similar piperazine structures but different substituents, such as 1-(2-pyridinyl)piperazine.
Indole Derivatives: Compounds containing the indole moiety, such as indole-3-carboxaldehyde.
Pyridine Derivatives: Compounds with pyridine rings, such as 2-aminopyridine.
Uniqueness
Piperazine, 1-(3-((cyclopropylmethyl)amino)-2-pyridinyl)-4-(1H-indol-2-ylcarbonyl)- is unique due to its combination of piperazine, pyridine, and indole moieties. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse scientific research applications.
特性
CAS番号 |
136816-90-5 |
|---|---|
分子式 |
C22H25N5O |
分子量 |
375.5 g/mol |
IUPAC名 |
[4-[3-(cyclopropylmethylamino)pyridin-2-yl]piperazin-1-yl]-(1H-indol-2-yl)methanone |
InChI |
InChI=1S/C22H25N5O/c28-22(20-14-17-4-1-2-5-18(17)25-20)27-12-10-26(11-13-27)21-19(6-3-9-23-21)24-15-16-7-8-16/h1-6,9,14,16,24-25H,7-8,10-13,15H2 |
InChIキー |
GSPYACVZNDUSOW-UHFFFAOYSA-N |
正規SMILES |
C1CC1CNC2=C(N=CC=C2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


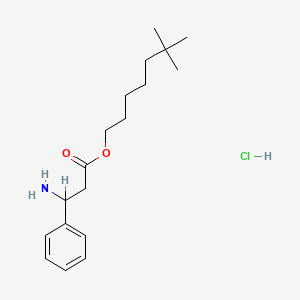
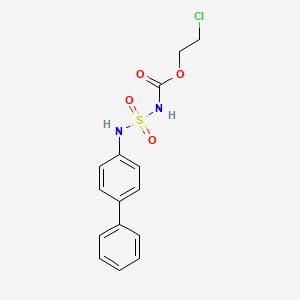

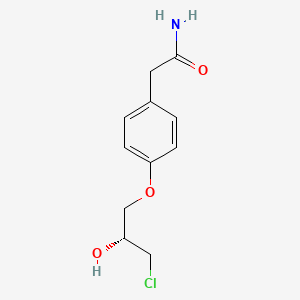
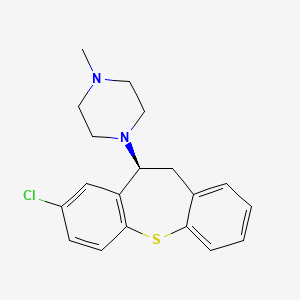
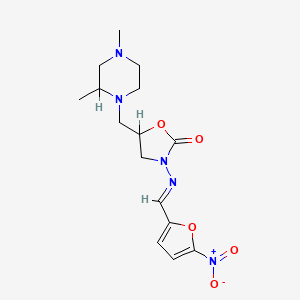
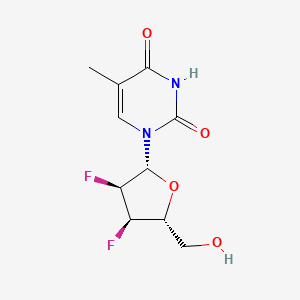


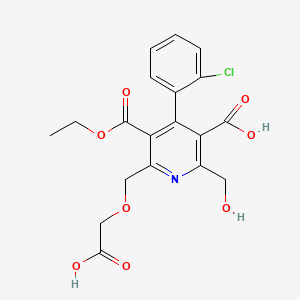



![N-[2,6-dimethyl-4-[4-[methyl(2-phenylethyl)amino]piperidine-1-carbonyl]phenyl]propanamide;hydrate;hydrochloride](/img/structure/B12783552.png)
